1-[5-(2-Chlorophenyl)-2-furyl]methanamine
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Overview
Description
“1-[5-(2-Chlorophenyl)-2-furyl]methanamine” is a chemical compound with the CAS Number: 1017427-47-2. It has a molecular weight of 207.66 and its IUPAC name is [5-(2-chlorophenyl)-2-furyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H,7,13H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data .Scientific Research Applications
Hypolipidemic Activities : A compound related to "1-[5-(2-Chlorophenyl)-2-furyl]methanamine", namely ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, has been synthesized and evaluated for its hypolipidemic activities. This compound significantly reduced serum cholesterol and triglyceride levels and was found to be more active in hyperlipidemic rats compared to normal rats. It also inhibited platelet aggregation both in vitro and ex vivo (Moriya et al., 1988).
Photochemistry and Photoelectron Spectroscopy : Some derivatives of "this compound", specifically 1-(2-furyl)-2-arylethylenes, have been prepared for studies in photochemistry and photoelectron spectroscopy. These compounds' geometrical configurations have been established through 1H NMR and IR spectra (Karminski-Zamola & Jakopčić, 1981).
Enantioselective Synthesis of Arylglycine Derivatives : Research has shown that arylboronic acids can be added to N-tosyl furanylimine to produce aryl(2-furanyl)methanamines, facilitating the enantioselective synthesis of arylglycines. This method achieved high enantioselectivities, which is crucial for the production of optically active arylglycines (Yamamoto et al., 2011).
Microwave-Assisted Synthesis of Oxadiazoles : The synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation represents a more efficient method with higher yield, faster reaction rate, and simpler work-up compared to traditional methods (Li Zheng, 2004).
Anti-leishmanial Activity : A study reports the isolation of 2-furyl(phenyl)methanol from Atractilis gummifera, which exhibits significant activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis (Deiva et al., 2019).
Phytotoxicity and Ecotoxicological Impact : Furan-derived compounds, including those related to "this compound", have been synthesized and analyzed for their phytotoxicity. The research found that some of these compounds are toxic to selected plants, highlighting their potential in agricultural applications (Matusiak et al., 2013).
Future Directions
While specific future directions for “1-[5-(2-Chlorophenyl)-2-furyl]methanamine” are not mentioned in the retrieved data, related compounds have been studied for their potential as antimalarial agents . This suggests that “this compound” and similar compounds could have potential applications in medicinal chemistry.
properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H,7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAFMOCOHJXREB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640660 |
Source
|
Record name | 1-[5-(2-Chlorophenyl)furan-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017427-47-2 |
Source
|
Record name | 1-[5-(2-Chlorophenyl)furan-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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